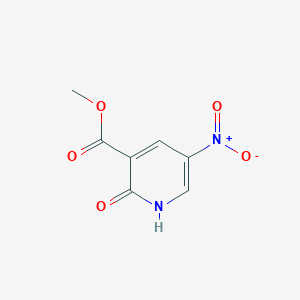

Methyl 2-hydroxy-5-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMMETCUQGSGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856579-28-7 | |

| Record name | Methyl 2-hydroxy-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-5-nitronicotinate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and known applications, with a particular focus on its role as a versatile precursor for novel therapeutic agents. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 856579-28-7 , is a substituted pyridine derivative. It is crucial to note that this compound exists in a tautomeric equilibrium with its pyridin-2-one form, Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate . This tautomerism is a key feature of its chemical reactivity and should be considered in any synthetic or analytical application. Another reported CAS number for this compound is 89910-50-9.

The structural representation and key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | |

| Molecular Weight | 198.13 g/mol | |

| IUPAC Name | methyl 2-hydroxy-5-nitropyridine-3-carboxylate | |

| Synonyms | Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate, 3-Methoxycarbonyl-5-nitro-2(1H)-pyridinone | |

| Appearance | Off-white to pale yellow solid (predicted) |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically derived from established methodologies for analogous pyridine derivatives. A plausible and efficient synthetic strategy involves a two-step process starting from a readily available precursor, such as 2-hydroxynicotinic acid or its methyl ester.

A proposed synthetic pathway is as follows:

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of the Pyridine Ring

The key transformation is the regioselective nitration of the pyridine ring at the C5 position. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The 2-hydroxy group is an ortho-, para-director; however, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The directing effects of the existing substituents and the reaction conditions must be carefully controlled to favor substitution at the desired C5 position.

Step 2: Esterification (if starting from the acid)

If the starting material is 2-hydroxy-5-nitronicotinic acid, a subsequent esterification step is required. This is commonly carried out via Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

A detailed, generalized experimental protocol based on the synthesis of similar compounds is provided below.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-hydroxynicotinate

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Methanol

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Nitration:

-

In a round-bottom flask cooled in an ice-water bath, slowly add methyl 2-hydroxynicotinate to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Self-Validating System: The purity of the synthesized compound should be rigorously assessed using a combination of chromatographic (TLC, HPLC) and spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bearing the nitro and hydroxyl groups shifted accordingly), and the methyl carbon of the ester.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.03 g/mol for the most common isotopes). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and potentially the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:

-

O-H stretching (broad, ~3200-3600 cm⁻¹)

-

C=O stretching of the ester (~1700-1730 cm⁻¹)

-

N-O stretching of the nitro group (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹)

-

C-O stretching of the ester (~1250-1300 cm⁻¹)

-

Aromatic C=C and C=N stretching vibrations.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups (a hydroxyl group, a nitro group, and a methyl ester) on a pyridine scaffold provides several avenues for chemical modification and the introduction of pharmacophoric features.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization followed by substitution. This amino-substituted nicotinate can serve as a key intermediate for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The diverse biological activities of nitro-containing compounds, including antibacterial and antiparasitic properties, are well-documented.[2][3]

Role in Medicinal Chemistry

The nicotinic acid core is a common motif in many biologically active compounds. Derivatives of nicotinic acid have shown a wide spectrum of pharmacological effects. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. The study of substituted nitronicotinates is an active area of research in the development of new therapeutic agents, including those with insecticidal activity.[4][5]

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-hydroxy-5-nitronicotinate

This guide provides an in-depth exploration of methyl 2-hydroxy-5-nitronicotinate, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the practical insights and causal relationships that underpin its scientific utility.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. A critical aspect of its structure is the tautomerism between the hydroxy-pyridine and pyridin-one forms. The pyridin-one tautomer is generally the more stable and is reflected in its formal IUPAC name.

IUPAC Name: methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate[1][2]

This nomenclature emphasizes the pyridin-one ring structure, which is crucial for understanding its reactivity and intermolecular interactions.

Tautomerism:

Caption: Tautomeric forms of this compound.

Chemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₇H₆N₂O₅[1][2] |

| Molecular Weight | 198.13 g/mol [2] |

| CAS Number | 222970-61-8 (for Methyl 6-hydroxy-5-nitronicotinate, a synonym)[2], 89910-50-9[3], 153888-40-5[4] |

| Canonical SMILES | COC(=O)C1=CC(=CNC1=O)[O-][1] |

| InChI | InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)[1] |

| InChIKey | DLMMETCUQGSGOK-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value/Description |

| Predicted XlogP | -0.2[1][2] |

| Monoisotopic Mass | 198.02766 Da[1] |

The negative XlogP value suggests that the compound is likely to be hydrophilic, a characteristic that can influence its solubility in biological media and its pharmacokinetic profile.

Synthesis and Purification

A general synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Esterification of 2-Hydroxynicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxynicotinic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-hydroxynicotinate.

Step 2: Nitration of Methyl 2-hydroxynicotinate

-

Reaction Setup: Dissolve the methyl 2-hydroxynicotinate from the previous step in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

-

Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ester, the nitro group, and the pyridinone ring.

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a key synthetic handle for further derivatization. This transformation opens pathways to a diverse range of functionalized molecules, including Schiff bases, which are of interest in medicinal chemistry.

-

Pyridinone Ring: The pyridinone ring can participate in various reactions, including N-alkylation and reactions at the double bonds.

Potential Applications in Drug Discovery and Agrochemicals:

The presence of the nitro group and the pyridine scaffold suggests potential biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects. Related compounds, such as other nitronicotinates, are used as building blocks in the synthesis of pharmaceutical compounds, including anticoccidial agents[5] and PARP inhibitors[5]. The structural motifs present in this compound make it a valuable intermediate for creating novel pesticides and for the derivatization of drug candidates to optimize their bioavailability and target binding affinity[6]. The antimicrobial and anti-inflammatory properties of similar dihydroxy-nitronicotinates have also been noted[7].

Caption: Potential applications of this compound.

Safety and Handling

Based on the hazard information for the closely related "Methyl 6-hydroxy-5-nitronicotinate," this compound should be handled with extreme care.

GHS Hazard Classification:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Spectroscopic Data

While specific experimental spectra for this compound were not found in the initial search, predicted data is available and can be a useful reference. For instance, predicted collision cross-section values for various adducts have been calculated, which can aid in mass spectrometry-based identification[1][8]. When synthesizing this compound, it is imperative to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

References

- PubChem. (n.d.). Methyl 2-hydroxy-5-methylnicotinate. National Center for Biotechnology Information.

- Smolecule. (n.d.). Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1.

- PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C7H6N2O5).

- ChemicalBook. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE synthesis.

- PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). Methyl 2,4-dihydroxy-6-methyl-5-nitronicotinate.

- ChemicalBook. (n.d.). This compound (89910-50-9).

- BLD Pharm. (n.d.). 153888-40-5|this compound.

- PubChem. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Methyl-6-chloro-5-nitronicotinate.

- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- PubChemLite. (n.d.). Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5).

- MySkinRecipes. (n.d.). 2-Methyl-5-nitro-3-pyridinecarboxylic acid.

Sources

- 1. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89910-50-9 [amp.chemicalbook.com]

- 4. 153888-40-5|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 6. 2-Methyl-5-nitro-3-pyridinecarboxylic acid [myskinrecipes.com]

- 7. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 8. PubChemLite - Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Methyl 2-hydroxy-5-nitronicotinate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-5-nitronicotinate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By synthesizing established chemical principles with practical, field-proven insights, this document will delve into the molecule's structure, a robust synthetic pathway, detailed characterization methodologies, and its potential as a scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Nitropyridinone Scaffold

This compound, systematically named methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate, belongs to the nitropyridinone class of heterocyclic compounds. The strategic combination of a pyridinone core, a nitro group, and a methyl ester functionality makes this molecule a compelling building block in the synthesis of more complex chemical entities. Pyridine-based structures are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The nitro group, an electron-withdrawing moiety, can serve as a handle for further functionalization, such as reduction to an amine, or can be integral to the pharmacophore of a bioactive molecule.[2] Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications.

This guide will provide a detailed exploration of this molecule, from its fundamental properties to its potential applications, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Properties

The molecular structure of this compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. The pyridone tautomer is generally the more stable form.

Diagram 1: Tautomerization of this compound

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | PubChem |

| Molecular Weight | 198.13 g/mol | PubChem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound: A Plausible Experimental Protocol

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed synthetic route via electrophilic nitration.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 2-hydroxynicotinate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Reaction Vessel: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxynicotinate (1.0 eq). Place the flask in an ice-water bath to cool to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature between 0-5 °C. Stir the mixture until the starting material is completely dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of Methyl 2-hydroxynicotinate in sulfuric acid over 30 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[3][4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Due to the lack of published experimental data, the following are predicted and expected spectroscopic characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two protons on the pyridine ring will likely appear as doublets in the downfield region (δ 7.5-9.0 ppm). The methyl protons of the ester group will appear as a singlet further upfield (δ 3.8-4.0 ppm). The N-H proton of the pyridone will likely be a broad singlet.[5]

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the ester and the pyridone, the aromatic carbons, and the methyl carbon. The carbonyl carbons will be the most downfield signals (δ 160-170 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The methyl carbon will be the most upfield signal (δ 50-55 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad peak around 3200-3400 cm⁻¹ corresponding to the N-H group of the pyridone.

-

C=O stretch: Two distinct peaks for the carbonyl groups of the ester and the pyridone, likely in the range of 1650-1750 cm⁻¹.

-

N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[7]

-

C-O stretch: A peak for the ester C-O bond around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 199.03494, corresponding to the molecular formula C₇H₆N₂O₅.[1]

Potential Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Nitropyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.[1]

Diagram 3: Potential Drug Discovery Workflow

Caption: A generalized workflow for utilizing the scaffold in drug discovery.

Potential Therapeutic Targets and Indications:

-

Enzyme Inhibition: The nitropyridinone core can be modified to target the active sites of various enzymes. For instance, derivatives of nitropyridines have been investigated as inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases.[8]

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[2]

-

Central Nervous System (CNS) Disorders: The pyridine ring is a common feature in many CNS-active drugs. Modifications to the this compound scaffold could lead to compounds with activity against neurological and psychiatric disorders.

The versatility of this scaffold allows for the generation of diverse compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

This compound is a molecule with significant potential for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic protocol, and a thorough discussion of its characterization and potential applications. By leveraging the insights and methodologies presented herein, scientists can effectively utilize this versatile building block in their quest for novel and effective therapeutics.

References

-

PubMed. (n.d.). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl Nicotinate: A Key Ingredient for Pharma & Cosmetic Formulations. Retrieved from [Link]

-

PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

-

ResearchGate. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

University of Central Arkansas. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]

-

Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya. (n.d.). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. METHYL 2-HYDROXY-5-IODONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 2-hydroxy-5-nitronicotinate: A Technical Guide

To the valued researcher,

This guide was intended to provide an in-depth exploration of the spectroscopic characteristics of methyl 2-hydroxy-5-nitronicotinate. However, a comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound.

While predicted mass spectrometry data is available from resources such as PubChem, this is insufficient for the rigorous analysis and interpretation required for a technical guide aimed at researchers and drug development professionals. The creation of a scientifically sound and trustworthy resource, as per the core requirements of this task, is contingent on the availability of robust experimental data.

It is possible that the spectroscopic data for this compound exists within proprietary databases or has been synthesized and characterized in research that is not yet publicly indexed.

We understand the importance of detailed spectroscopic information for compound verification, reaction monitoring, and quality control in a research and development setting. In the absence of data for the target compound, we recommend considering the following alternative approaches:

-

Analysis of Analogous Compounds: Spectroscopic data for structurally similar compounds, such as other substituted nitronicotinates, may provide some comparative insights. However, it is crucial to recognize that even minor structural variations can lead to significant differences in spectral patterns.

-

Custom Synthesis and Characterization: For critical applications, the synthesis of this compound followed by in-house spectroscopic analysis would provide the most reliable and definitive data.

We are committed to providing accurate and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant scientific content. Unfortunately, without the foundational experimental data for this compound, we are unable to proceed with the creation of the requested in-depth technical guide.

We apologize for any inconvenience this may cause and remain at your disposal for any future inquiries where sufficient data is available.

An In-Depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-5-nitronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-nitronicotinate, a substituted pyridine derivative, presents a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of an electron-donating hydroxyl group, an electron-withdrawing nitro group, and a methyl ester on the pyridine ring, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on the experimental methodologies for their determination. As a Senior Application Scientist, the emphasis here is not merely on the "what," but the "how" and "why," offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Molecular Identity and Structure

A foundational understanding of the molecule is the first step in any robust scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | PubChem[1] |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |

| Molecular Weight | 198.13 g/mol | PubChem[2] |

| Canonical SMILES | COC(=O)C1=CC(=CNC1=O)[O-] | PubChem[1] |

| InChI | InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10) | PubChem[1] |

| Predicted XlogP | -0.2 | PubChem[1][2] |

Melting Point Determination: A Gateway to Purity

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.[4]

-

Place a calibrated thermometer in the designated port.

-

-

Approximate Melting Point Determination:

-

Rapidly heat the sample to get a rough estimate of the melting point. This saves time in the subsequent, more precise measurements.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow, controlled rate of approximately 1-2°C per minute.[4] A slow heating rate is crucial for accurate determination.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

Repeat the measurement at least twice to ensure reproducibility.

-

Causality and Trustworthiness: The slow and controlled heating rate ensures that the sample and the thermometer are in thermal equilibrium, leading to an accurate reading. Repeating the measurement provides confidence in the obtained melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Understanding the solubility of this compound in various solvents is crucial for purification (crystallization), extraction, and formulation. The general principle of "like dissolves like" provides a starting point for predictions, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[7][8][9]

Step-by-Step Methodology:

-

Initial Solvent Screening:

-

In separate small test tubes, add approximately 25 mg of this compound.

-

To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[7]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[8]

-

Suggested initial solvents: Water, Diethyl Ether, Hexane, Ethanol, Acetone, Dichloromethane, Toluene.

-

-

Aqueous Acid-Base Solubility:

Interpretation of Results:

| Solvent | Solubility Observation | Inference |

| Water | Soluble | Indicates the presence of polar functional groups.[7] The pH of the aqueous solution should be tested with litmus paper. |

| 5% NaHCO₃ | Soluble | Suggests the presence of a strong acidic group (e.g., carboxylic acid).[7][9] |

| 5% NaOH | Soluble | Indicates the presence of a weak acidic group (e.g., phenol).[7][10] |

| 5% HCl | Soluble | Suggests the presence of a basic group (e.g., amine).[7][9][10] |

| Concentrated H₂SO₄ | Soluble | Indicates the presence of a functional group containing oxygen or nitrogen, or an alkene.[10] |

Causality and Trustworthiness: This systematic approach allows for the classification of the compound based on its acid-base properties, providing valuable structural information. The use of both a weak and a strong base helps to differentiate between different types of acidic functional groups.

Caption: Systematic Workflow for Solubility and Acid-Base Characterization.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and electronic properties of a molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. For compounds containing nitro-pyridine moieties, solvatochromic effects, where the absorption wavelength changes with solvent polarity, can be observed. For instance, 4-nitropyridine N-oxide exhibits a solvatochromic effect in the long-wavelength ultraviolet region (λ = 330–355 nm).[11][12][13]

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethanol, water).

-

Solution Preparation: Prepare dilute solutions of this compound of known concentration in each solvent.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each solvent and analyze any shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Methyl Ester Protons (-OCH₃): A singlet around 3.8-4.0 ppm.

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by the coupling between adjacent protons on the pyridine ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques like COSY and HMQC can be employed for more complex structures.[14]

Conclusion

This technical guide has provided a comprehensive framework for the determination of the key physical properties of this compound. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate reliable and reproducible data. This, in turn, will facilitate the efficient and effective use of this promising molecule in the advancement of science and medicine.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Whittier College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Vane, E. S., & Acree, W. E. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

-

PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]

-

R Discovery. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation, 12(4), 1846–1857. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]

-

MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. youtube.com [youtube.com]

- 5. pennwest.edu [pennwest.edu]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Solubility of Methyl 2-hydroxy-5-nitronicotinate in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-hydroxy-5-nitronicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive methodologies based on its structural attributes and provides detailed experimental protocols for empirical determination.

Understanding the Molecule: Structural and Physicochemical Analysis of this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₆N₂O₅.[1][2] Its structure, featuring a pyridine ring substituted with a hydroxyl group, a nitro group, and a methyl ester, dictates its solubility profile.

-

Pyridine Backbone: The foundational pyridine ring is a polar heterocyclic aromatic compound.[3] Pyridine itself is miscible with a wide range of organic solvents, from non-polar to polar, including water, ethanol, ether, and chloroform.[3][4][5][6] This inherent polarity of the core structure suggests a baseline affinity for polar solvents.

-

Hydroxyl Group (-OH): The hydroxyl group at the 2-position is a potent hydrogen bond donor and acceptor. This significantly increases the molecule's polarity and its capacity to interact with protic and polar aprotic solvents.

-

Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group, which enhances the polarity of the molecule.[7][8] While it does not donate hydrogen bonds, the oxygen atoms can act as hydrogen bond acceptors.

-

Methyl Ester Group (-COOCH₃): The methyl ester at the 3-position contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The combination of these functional groups results in a molecule with a significant dipole moment and the ability to engage in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Predictive Approaches to Solubility

Given the lack of specific experimental data, predictive models offer a valuable starting point for solvent selection.

The "Like Dissolves Like" Principle

This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity.[9] Based on its structure, this compound is a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.

A qualitative prediction of solubility in common organic solvents is presented in the table below.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitro groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Can engage in dipole-dipole interactions; the carbonyl and sulfoxide groups can accept hydrogen bonds. |

| Moderately Polar | Ethyl acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the polar functional groups of the solute. |

| Non-polar | Hexane, Toluene | Very Low to Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar solute. |

Hansen Solubility Parameters (HSP)

A more quantitative predictive approach involves the use of Hansen Solubility Parameters (HSP).[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11][12] A solute is more likely to dissolve in a solvent when their HSP values are similar.

The workflow for utilizing HSP for solubility prediction is as follows:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

Empirical testing is essential to ascertain the precise solubility of this compound. The following are standard protocols for both qualitative and quantitative determination.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the test solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Caption: Step-by-step workflow of the shake-flask method for solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[9] However, this relationship should be determined experimentally for each solvent system.

-

pH: The hydroxyl group on the pyridine ring is weakly acidic. In basic aqueous solutions, it can deprotonate to form a more soluble salt. Conversely, the pyridine nitrogen is weakly basic and can be protonated in acidic solutions, which would also increase aqueous solubility.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Data Summary and Interpretation

While specific quantitative data is not available in the literature, the following table summarizes the expected solubility profile based on the principles discussed. Researchers should use this as a guide for initial solvent screening.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility |

| Water | 10.2 | Donor & Acceptor | Moderate to High |

| Methanol | 5.1 | Donor & Acceptor | High |

| Ethanol | 4.3 | Donor & Acceptor | High |

| Acetone | 5.1 | Acceptor | Moderate |

| Acetonitrile | 5.8 | Acceptor | Moderate |

| Dichloromethane | 3.1 | Weak Acceptor | Low |

| Toluene | 2.4 | None | Very Low |

| Hexane | 0.1 | None | Insoluble |

Conclusion

The solubility of this compound in organic solvents is governed by its highly polar nature, stemming from the presence of hydroxyl, nitro, and methyl ester functional groups on a pyridine core. While quantitative data is sparse, a predictive approach based on the "like dissolves like" principle and Hansen Solubility Parameters can guide solvent selection. It is anticipated that the compound will exhibit high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For precise applications, especially in drug development and formulation, experimental determination of solubility using standardized methods like the shake-flask technique is imperative.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

- Klopman, G., & Fercu, D. (1994). A Group Contribution and QSPR Approach to the Prediction of Physical Properties of Organic Compounds. Journal of Chemical Information and Computer Sciences, 34(4), 841-847.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

-

Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

Sources

- 1. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. Pyridine [chemeurope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Tautomerism of 2-Hydroxypyridine Derivatives: An In-depth Technical Guide for Researchers

Abstract

The prototropic tautomerism of 2-hydroxypyridine and its derivatives, existing in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms, is a phenomenon of profound significance in medicinal chemistry, drug development, and materials science. The position of this equilibrium is delicately influenced by a multitude of factors including solvent polarity, pH, and the electronic nature of substituents on the pyridine ring. Consequently, the distinct physicochemical properties of each tautomer can dramatically impact a molecule's biological activity, solubility, and crystal packing. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and practical experimental methodologies for the characterization of this pivotal tautomeric system. Detailed, step-by-step protocols for UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are presented, equipping researchers with the necessary tools for both qualitative and quantitative analysis. Furthermore, this guide delves into the key factors that govern the tautomeric landscape and offers insights into computational approaches for its study.

The Fundamental Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone

The tautomerism of 2-hydroxypyridine derivatives involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom, resulting in two distinct isomers in equilibrium.[1][2]

-

2-Hydroxypyridine (Enol/Lactim form): This tautomer possesses an aromatic pyridine ring with an exocyclic hydroxyl group.

-

2-Pyridone (Keto/Lactam form): This tautomer features a carbonyl group within the ring, formally breaking the aromaticity of the pyridine ring, though it can still exhibit some aromatic character due to delocalization of the nitrogen lone pair.[3]

The interconversion between these two forms is a dynamic process, and the predominant tautomer is dictated by its relative thermodynamic stability under specific conditions.[2]

Caption: The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and keto forms is readily shifted by several environmental and structural factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric preference of a given derivative.

Solvent Effects

Solvent polarity plays a crucial role in determining the position of the tautomeric equilibrium.[4][5][6]

-

Polar Solvents (e.g., water, alcohols): These solvents preferentially stabilize the more polar 2-pyridone tautomer through dipole-dipole interactions and hydrogen bonding.[5][6] In highly polar environments, the keto form is often the overwhelmingly predominant species.

-

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar media, the less polar 2-hydroxypyridine form is favored. In some cases, both tautomers may coexist in comparable amounts in non-polar solvents.[2]

pH

The ionization state of the molecule, dictated by the pH of the medium, significantly impacts the observed tautomeric form. The pKa values of the N-H and O-H protons are critical in this regard.[7]

Substituent Effects

The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the two tautomers. Electron-withdrawing or electron-donating groups can influence the acidity of the N-H and O-H protons and the overall electron distribution in the ring.[8]

Caption: Key factors influencing the 2-hydroxypyridine/2-pyridone tautomeric equilibrium.

Experimental Characterization of Tautomerism

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization and quantification of tautomeric mixtures.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria due to the distinct electronic transitions of the enol and keto forms.[9]

Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare stock solutions of the 2-hydroxypyridine derivative in the desired solvents (e.g., a polar solvent like methanol and a non-polar solvent like cyclohexane).

-

Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure absorbance values are within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan a wavelength range that covers the expected absorption maxima of both tautomers (e.g., 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Data Acquisition and Analysis:

-

Record the absorption spectrum for the compound in each solvent.

-

The 2-hydroxypyridine form typically exhibits a π → π* transition at a shorter wavelength, while the 2-pyridone form, with its extended conjugation, shows an absorption band at a longer wavelength.

-

For quantitative analysis of overlapping spectra, spectral deconvolution techniques can be employed. This involves fitting the experimental spectrum to a sum of individual Gaussian or Lorentzian functions representing the contribution of each tautomer.[9][10] Software packages with built-in deconvolution tools can facilitate this analysis.

-

Table 1: Typical UV-Vis Absorption Maxima for 2-Hydroxypyridine Tautomers

| Tautomer | Typical λmax (nm) in Non-polar Solvent | Typical λmax (nm) in Polar Solvent |

| 2-Hydroxypyridine (Enol) | ~270-280 | Minor or absent |

| 2-Pyridone (Keto) | Minor or absent | ~300-320 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can definitively distinguish between the tautomers and allow for their quantification.[11][12]

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-hydroxypyridine derivative in a deuterated solvent of interest (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment, or D₂O for an aqueous environment). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

Data Acquisition and Analysis:

-

Identify the characteristic signals for each tautomer. The chemical shifts of the ring protons are particularly informative.

-

Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals of corresponding protons in the two forms directly reflects the molar ratio of the tautomers in solution.[11][12][13]

-

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 2-Hydroxypyridine Tautomers

| Proton | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| H3 | ~6.8-7.0 | ~6.2-6.4 |

| H4 | ~7.4-7.6 | ~7.3-7.5 |

| H5 | ~6.7-6.9 | ~6.1-6.3 |

| H6 | ~7.8-8.0 | ~7.4-7.6 |

| OH/NH | Broad, variable | Broad, variable |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in each tautomer, particularly the C=O stretch of the keto form and the O-H and N-H stretches.[1][8]

Protocol for IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate liquid cell.

-

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure solvent or KBr pellet.

-

-

Data Acquisition and Analysis:

-

Identify the characteristic absorption bands for each tautomer. The presence of a strong C=O stretching band is a clear indicator of the 2-pyridone form.

-

The O-H and N-H stretching regions can be complex due to hydrogen bonding.

-

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 2-Hydroxypyridine Tautomers

| Vibrational Mode | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| O-H stretch | ~3400-3600 (sharp, if no H-bonding) | Absent |

| N-H stretch | Absent | ~3100-3400 (broad) |

| C=O stretch | Absent | ~1650-1690 (strong) |

| C=C and C=N stretches | ~1500-1600 | ~1500-1620 |

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. It can provide valuable insights into the relative energies, geometries, and spectroscopic properties of the tautomers.[2][4]

Workflow for DFT Calculations:

-

Structure Building: Build the 3D structures of both the 2-hydroxypyridine and 2-pyridone tautomers of the derivative of interest.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[4]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

-

Energy Calculation and Analysis:

-

Compare the calculated Gibbs free energies of the two tautomers to predict the position of the equilibrium.

-

The tautomer with the lower Gibbs free energy is the more stable and therefore the predominant form under the specified conditions.

-

Conclusion

The tautomerism of 2-hydroxypyridine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding and characterization of this equilibrium are crucial for researchers in drug discovery and materials science. This guide has provided a detailed overview of the theoretical principles governing this tautomerism and has presented practical, step-by-step protocols for its experimental investigation using UV-Vis, NMR, and IR spectroscopy, complemented by a workflow for computational modeling. By employing these methodologies, researchers can confidently elucidate the tautomeric landscape of their compounds of interest, paving the way for more informed molecular design and development.

References

-

Bojidarka B. Ivanova. (n.d.). Resolution of overlapping UV–Vis absorption bands and quantitative analysis. ResearchGate. [Link]

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. [Link]

-

Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. [Link]

-

Chemistry LibreTexts. (2023, January 29). Integration in NMR. [Link]

-

Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Garvin, D. (1971). Guidelines for the reporting of numerical data and experimental procedures. NIST Technical Series Publications. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem). YouTube. [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

-

Safi, S., Hejazi, M., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1895. [Link]

-

CHIMIA. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Hachey, M. R. J. (2014, August 22). Tautomerism and Expert Systems in Spectroscopy. Spectroscopy Online. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Wiley-VCH. (2013, October 8). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

-

PubMed. (2007, June 21). Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism. [Link]

-

AIChE. (n.d.). Report Experimental Data Effectively. [Link]

-

PubMed. (n.d.). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

-

Al-Majidi, S. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

RevisionDojo. (2025, July 11). How to Write an Equilibrium Lab Report in Chemistry: A Step-by-Step Guide. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

-

ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. [Link]

-

ResearchGate. (n.d.). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

-

Spectroscopy Online. (n.d.). Tautomerism and Expert Systems in Spectroscopy (PDF). [Link]

-

YouTube. (2019, October 19). ADF Tutorial: How To Determine Tautomer Ratios. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. [Link]

-

SciSpace. (n.d.). Quantitative analysis of a solid solution using fourier transform infrared spectrometry. [Link]

-

RSC Publishing. (n.d.). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. [Link]

-

YouTube. (2019, January 2). Integration of H NMR Signals - Spectroscopy - Organic Chemistry. [Link]

-

GitHub. (n.d.). hickey221/Alchromy: A python package for spectral deconvolution of UV-Vis waveforms. [Link]

-

ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

-

ChemRxiv. (2019, October 2). Tautomeric Equilibrium Revisited: proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]

-

MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

ResearchGate. (n.d.). How to deconvolute one broad band in UV-vis spectrum into two single bands?. [Link]

Sources

- 1. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physicsforums.com [physicsforums.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Substituted Nicotinic Acid Esters: A Technical Guide to Next-Generation Therapeutics

Abstract

Nicotinic acid (niacin), a long-established therapeutic agent for dyslipidemia, offers potent benefits in modulating lipid profiles. However, its clinical utility is frequently hampered by adverse effects, most notably cutaneous vasodilation, or "flushing." This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of substituted nicotinic acid esters—a promising chemical strategy designed to mitigate side effects while retaining or enhancing therapeutic efficacy. We will dissect the core mechanism of action centered on the GPR109A receptor, explore a landscape of potential applications beyond lipid management—including inflammation, neurodegeneration, and oncology—and provide actionable experimental protocols for synthesis and evaluation. This guide synthesizes field-proven insights and mechanistic data to illuminate the path for developing novel therapeutics from this versatile pharmacophore.

Introduction: Nicotinic Acid - A Multifaceted Pharmacophore

Nicotinic acid (NA), also known as niacin or vitamin B3, is a water-soluble vitamin that, at pharmacological doses, exerts robust effects on blood lipid profiles. For over five decades, it has been recognized as the most effective agent for increasing high-density lipoprotein (HDL) cholesterol levels.[1] Its therapeutic prowess extends to lowering triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol.[1][2][3] These effects made it a cornerstone of dyslipidemia management, particularly for patients with metabolic syndrome.[1]

The primary mechanism for these lipid-modifying effects is the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes and various immune cells.[4][5] However, this same receptor is responsible for the principal dose-limiting side effect of NA therapy: severe cutaneous flushing. This reaction, characterized by redness, itching, and a burning sensation, arises from GPR109A activation in skin cells, leading to the release of vasodilatory prostaglandins.[6][7][8] The high incidence of flushing leads to poor patient compliance, significantly curtailing the therapeutic potential of this otherwise valuable drug.

The Rationale for Chemical Modification: Substituted Nicotinic Acid Esters

To overcome the limitations of nicotinic acid, medicinal chemists have focused on creating derivatives, with esters being a particularly promising class. The fundamental goal of creating substituted nicotinic acid esters is to decouple the desirable therapeutic effects from the undesirable side effects. This can be achieved through several strategic approaches:

-